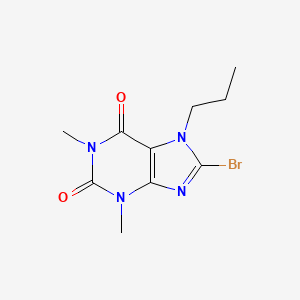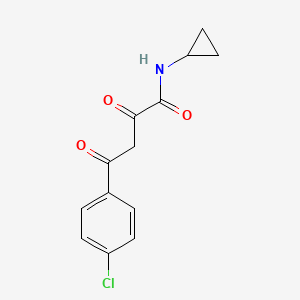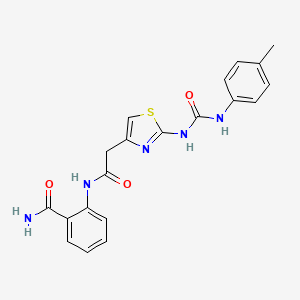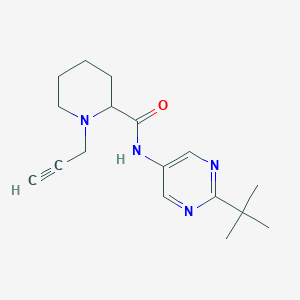
5-Amino-6-methyl-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-methyl-2,1,3-benzothiadiazole is a heterocyclic compound . It is a light yellow to brown solid with a molecular weight of 165.22 . The IUPAC name for this compound is 6-methyl-2,1,3-benzothiadiazol-5-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7N3S/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,8H2,1H3 . This indicates that the molecule contains 7 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
This compound is a light yellow to brown solid . It has a molecular weight of 165.22 . The compound should be stored at +4°C .Scientific Research Applications
Oxidation Reactions and Spectroscopic Properties
Research has explored the synthesis and spectroscopic properties of 5-Amino-6-methyl-2,1,3-benzothiadiazole. A study by Neidlein and Knecht (1987) details the oxidation reactions of methyl-substituted 2,1,3-benzothiadiazoles with selenium dioxide, providing insights into the chemical behavior and potential applications of these compounds in various scientific contexts (Neidlein & Knecht, 1987).
Antitumor Applications
A significant area of research has been the exploration of this compound derivatives for antitumor applications. Bradshaw and Westwell (2004) discussed the development of potent and selective antitumor benzothiazoles, tracing the journey of these compounds from discovery to clinical candidate phase (Bradshaw & Westwell, 2004).
Synthesis and Biological Activity
The synthesis and biological activity of this compound related compounds have been extensively studied. Shukla and Srivastava (2008) synthesized new derivatives and evaluated their antifungal and antibacterial activities, highlighting the compound's potential in the development of new antimicrobial agents (Shukla & Srivastava, 2008).
Coordination Chemistry and Crystal Engineering
In the field of coordination chemistry and crystal engineering, functionalized 2,1,3-benzothiadiazoles, such as this compound, have found novel applications. Bashirov et al. (2014) presented two applications of these compounds in metal coordination chemistry and the engineering of organic solids (Bashirov et al., 2014).
Applications in Electrochemistry
The compound has been studied for its potential in electrochemical applications. Tsai, Chang, and Wu (2010) investigated 4-Amino-2,1,3-benzothiadiazole as a potential leveler for Cu plating in microelectronics, emphasizing its relevance in advanced manufacturing technologies (Tsai, Chang, & Wu, 2010).
Safety and Hazards
Properties
IUPAC Name |
6-methyl-2,1,3-benzothiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYGXYVHTCFYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NSN=C2C=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2923075.png)


![N-(4-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2923078.png)
![N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2923079.png)



![1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]propan-1-one](/img/structure/B2923084.png)

![2-cyclopropyl-N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2923087.png)
![3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1-(4-chlorophenyl)urea](/img/structure/B2923093.png)
